6-Methylnicotinoyl chloride

Übersicht

Beschreibung

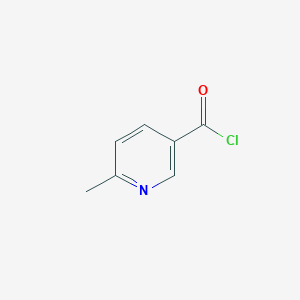

6-Methylnicotinoyl chloride is an organic compound with the molecular formula C₇H₆ClNO. It is a derivative of nicotinic acid, where the carboxyl group is converted to an acyl chloride and a methyl group is attached to the pyridine ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Methylnicotinoyl chloride can be synthesized from 6-methylnicotinic acid. The typical synthetic route involves the reaction of 6-methylnicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. The reaction proceeds as follows:

C₇H₇NO₂+SOCl₂→C₇H₆ClNO+SO₂+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of thionyl chloride to a solution of 6-methylnicotinic acid, with careful control of temperature and reaction time to maximize yield and purity. The product is then isolated and purified using industrial-scale distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methylnicotinoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 6-methylnicotinic acid.

Reduction: It can be reduced to 6-methylnicotinyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines in the presence of a base such as triethylamine (Et₃N) to form amides.

Alcohols: Reaction with alcohols in the presence of a base to form esters.

Thiols: Reaction with thiols to form thioesters.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Role as an Intermediate:

6-Methylnicotinoyl chloride serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its derivatives are explored for their potential therapeutic effects, enhancing drug development efficiency by providing a pathway to create biologically active compounds .

Case Study:

Research indicates that compounds derived from this compound exhibit improved pharmacological profiles compared to their parent structures. For instance, studies on nicotinic acid derivatives show enhanced absorption and reduced side effects in clinical settings, making them suitable for treating conditions like peripheral circulation disturbances and arteriosclerosis .

Peptide Synthesis

Formation of Peptide Bonds:

The compound is utilized in peptide synthesis, particularly in forming peptide bonds essential for therapeutic peptides used in vaccines and hormone treatments. The ability to modify peptide sequences through this compound allows for the production of tailored therapeutic agents .

Data Table: Peptide Applications of this compound

| Application Area | Description | Example Use Case |

|---|---|---|

| Vaccine Development | Used to synthesize peptide antigens | Development of vaccines for infectious diseases |

| Hormone Treatments | Formation of peptide hormones | Synthetic insulin analogs |

| Therapeutic Peptides | Custom peptides for specific diseases | Tailored treatments for cancer |

Biochemical Research

Enzyme Inhibition Studies:

this compound is employed in biochemical studies involving enzyme inhibitors and receptor interactions. This research contributes to understanding biological pathways and identifying potential drug targets .

Case Study:

A study demonstrated that derivatives of this compound effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential as drug candidates for metabolic disorders .

Organic Chemistry Research

Exploration of Reaction Mechanisms:

Researchers utilize this compound to investigate reaction mechanisms and develop new synthetic methodologies. This exploration provides insights into innovative chemical processes that can lead to the discovery of new compounds .

Data Table: Research Applications in Organic Chemistry

| Research Focus | Description | Notable Findings |

|---|---|---|

| Reaction Mechanisms | Understanding how this compound reacts | New pathways identified for synthesizing complex molecules |

| Synthetic Methodologies | Development of new synthetic routes | Enhanced yields and selectivity in reactions |

Modification of Polymers

Enhancing Polymer Properties:

The compound can modify polymer surfaces, improving their properties for applications in coatings and materials science. This modification leads to enhanced performance characteristics in various industrial applications .

Case Study:

Research has shown that incorporating this compound into polymer formulations results in improved adhesion and durability, making it valuable in manufacturing high-performance coatings .

Wirkmechanismus

The mechanism of action of 6-methylnicotinoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the acylation step can be crucial for the formation of active pharmaceutical ingredients that interact with specific biological targets .

Vergleich Mit ähnlichen Verbindungen

Nicotinoyl chloride: Similar structure but without the methyl group.

2-Chloro-6-methylnicotinoyl chloride: Contains an additional chlorine atom on the pyridine ring.

6-Phenylnicotinoyl chloride: Contains a phenyl group instead of a methyl group.

Uniqueness: 6-Methylnicotinoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This methyl group can affect the steric and electronic environment of the molecule, leading to differences in reaction rates and selectivity compared to its analogs .

Biologische Aktivität

6-Methylnicotinoyl chloride (C7H6ClNO) is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, mechanisms of action, and implications for drug development.

This compound is primarily recognized for its role as an acylating agent in organic synthesis. It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively. These reactions are essential for synthesizing various biologically active compounds, making it a valuable tool in medicinal chemistry.

Table 1: Key Reactions of this compound

| Reaction Type | Reactants | Products |

|---|---|---|

| Acylation | Amines | Secondary/Tertiary Amides |

| Esterification | Alcohols | Esters |

Cellular Effects

Research indicates that this compound influences several cellular processes, including:

- Cell Signaling : It modulates pathways that affect gene expression and cellular metabolism.

- Enzyme Activity : The compound can act as an inhibitor or activator of specific enzymes, leading to changes in metabolic flux and the production of metabolites.

- Cell Proliferation : Studies have shown that it can impact cell proliferation and differentiation, highlighting its potential utility in cell biology research.

Dosage Effects in Animal Models

Animal studies have demonstrated that the effects of this compound vary significantly with dosage. At low doses, it may enhance metabolic activity and improve cellular functions. Conversely, at higher doses, it can induce toxicity and disrupt normal physiological processes. This suggests a threshold effect where specific dosage ranges can maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in multiple metabolic pathways. It interacts with enzymes and cofactors to facilitate biochemical reactions essential for synthesizing nicotinoyl derivatives, which serve as intermediates in pharmaceutical production. Understanding these pathways is vital for developing targeted therapies that leverage the compound's biological activity.

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

- Neuroprotective Effects : A study indicated that derivatives exhibit potential as inhibitors of nicotinic acetylcholine receptors, suggesting applications in treating neurological disorders influenced by cholinergic signaling.

- Anticancer Activity : Research has shown that certain derivatives demonstrate significant inhibitory effects against cancer cell lines such as MCF-7, indicating potential applications in oncology .

Eigenschaften

IUPAC Name |

6-methylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASOBSCZLSEAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619531 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51598-76-6 | |

| Record name | 6-Methylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.